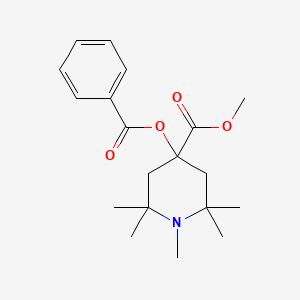
alpha-Eucaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Eucaine is a benzoate ester.
Wissenschaftliche Forschungsanwendungen
Configuration Studies
- The configurations of alpha-Eucaine have been explored through studies of its isomers, like beta-eucaine. Understanding the molecular configuration, such as the positioning of hydroxyl groups, is crucial for scientific applications in pharmacology and chemistry. (Perks & Russell, 1967).
Historical Regulation and Use
- This compound, alongside other local anesthetics, was subject to regulations due to its addictive potential. Its historical context provides insights into the evolution of anesthetic use and the shift towards alternatives like procaine. (Bause, 2012).
Toxicity Comparisons
- This compound's toxic effects were compared to those of cocain in historical studies. This comparison was important in the context of local anesthetics and their safe use in medical practice. (Peck, 1899).
Anesthetic Usage in Proctology
- Beta-Eucaine, a derivative of this compound, has been utilized in proctology for its anesthetic properties. The preference for beta-eucaine due to its lower toxicity and effectiveness in causing anesthesia in specific medical procedures highlights its relevance in medical research and application. (Buffalo Medical Journal, 1910).
Comparative Studies with Cocaine
- Comparative studies between Eucaine and Cocaine as anesthetics shed light on their respective efficacy, duration of anesthesia, and side effects, providing valuable information for medical and pharmacological research. (The Southern Medical Record, 1897).
Eigenschaften
CAS-Nummer |
470-68-8 |
|---|---|
Molekularformel |
C19H27NO4 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C19H27NO4/c1-17(2)12-19(16(22)23-6,13-18(3,4)20(17)5)24-15(21)14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3 |
InChI-Schlüssel |
MJMZACWQGQGLBI-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1C)(C)C)(C(=O)OC)OC(=O)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1(CC(CC(N1C)(C)C)(C(=O)OC)OC(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



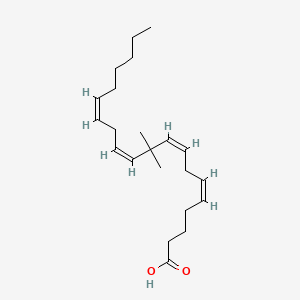
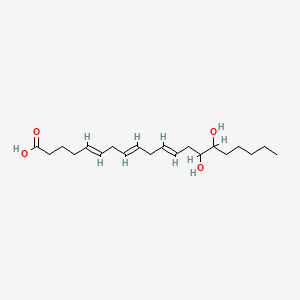
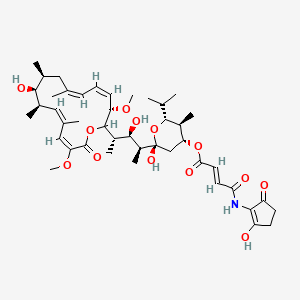
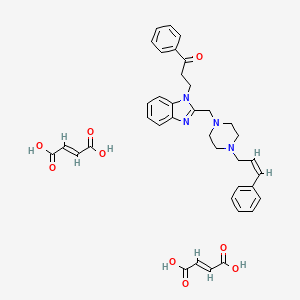
![N-[(E)-11-[(24Z)-12,16-Dihydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1237323.png)
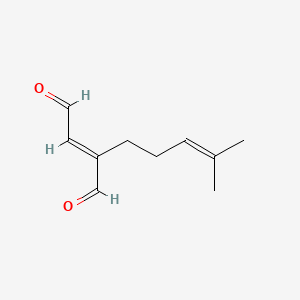
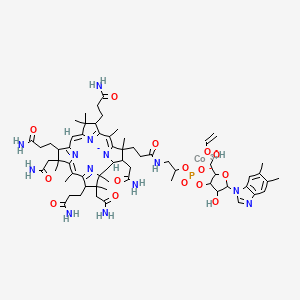
![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1237327.png)
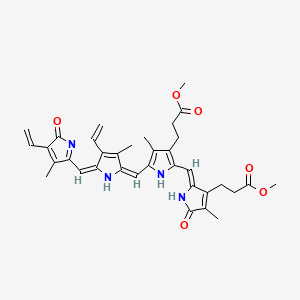
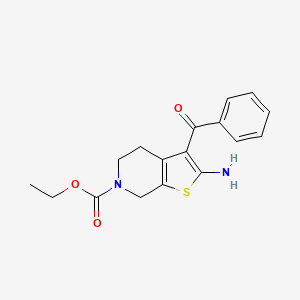
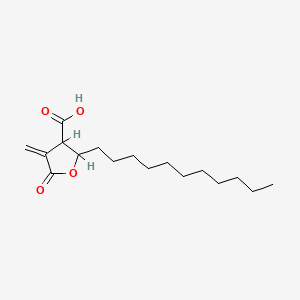
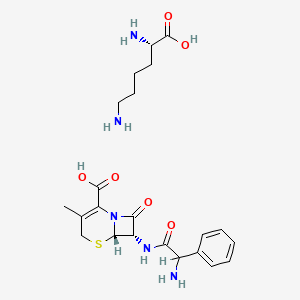
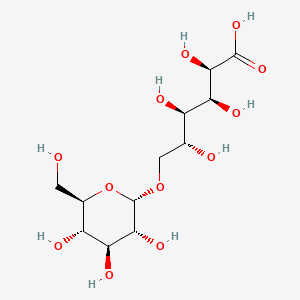
![N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B1237334.png)